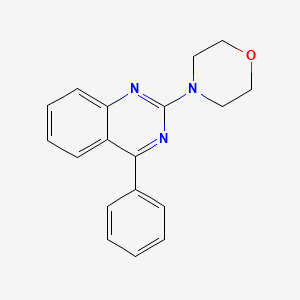

2-(Morpholin-4-yl)-4-phenylquinazoline

Description

Significance of Quinazoline (B50416) Core in Biologically Active Molecules

The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological activities. nih.gov Derivatives of quinazoline have been extensively studied and have shown to possess anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others. nih.gov This broad spectrum of activity has cemented the quinazoline scaffold as a critical pharmacophore in drug discovery.

The incorporation of different functional groups onto the quinazoline ring system can significantly influence its biological profile. For instance, the presence of a morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, has been shown to enhance the pharmacokinetic and pharmacodynamic properties of various compounds. nih.gov

Overview of the 2-(Morpholin-4-yl)-4-phenylquinazoline Scaffold in Chemical Research

The specific scaffold of this compound has garnered attention in chemical research due to its potential as a targeted therapeutic agent. The presence of the morpholine group at the 2-position and a phenyl group at the 4-position of the quinazoline core creates a unique chemical entity with distinct biological properties. Research has primarily focused on its potential as an anticancer agent, exploring its mechanism of action against various cancer cell lines. nih.govrsc.org

Scope and Research Focus of the Academic Investigation

This article will provide a detailed examination of this compound. The investigation will cover its synthesis and characterization, as well as a thorough review of its documented biological activities, with a particular emphasis on its anticancer properties and its role as an enzyme inhibitor. The findings are supported by data from various research publications, presented in comprehensive tables.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylquinazolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)19-18(20-17)21-10-12-22-13-11-21/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGWGWFGWXXANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299740 | |

| Record name | 2-(morpholin-4-yl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63615-58-7 | |

| Record name | NSC132404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(morpholin-4-yl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 2-(Morpholin-4-yl)-4-phenylquinazoline has been reported through various chemical routes. A common method involves the reaction of 2-chloro-4-phenylquinazoline (B1364208) with morpholine (B109124). The resulting compound is then purified and characterized using modern analytical techniques.

Spectroscopic data is crucial for the confirmation of the chemical structure. The High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the arrangement of atoms within the molecule.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound | C₁₈H₁₇N₃O | 292.1458 | 292.1450 | nih.gov |

| Nucleus | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| ¹H NMR | 8.59 (2H, d, J = 8 Hz) | nih.gov |

| 8.03 (1H, d, J = 8 Hz) | ||

| 7.93 (1H, d, J = 8 Hz) | ||

| 7.78 (1H, t, J = 8 Hz) | ||

| 7.47 (4H, m) | ||

| 3.98 (4H, t, J = 4 Hz) | ||

| 3.89 (4H, t, J = 4 Hz) | ||

| ¹³C NMR | 164.96 | |

| 159.47 | ||

| 152.84 | ||

| 138.49 | ||

| ... (and other signals) | ||

| 66.83 | ||

| 50.41 |

In Vitro Biological Evaluation and Pharmacological Activity Profiling

Anticancer and Cytotoxic Activity Studies in Cellular Models

Research into the anticancer properties of 2-(Morpholin-4-yl)-4-phenylquinazoline has been conducted through cellular models to evaluate its effects on cell proliferation and survival.

The antiproliferative capacity of this compound, also identified in some studies as 4-(2-phenylquinazolin-4-yl)morpholine, has been evaluated against a panel of human cancer cell lines. nih.gov These assessments are crucial for determining the compound's spectrum of activity.

The cytotoxic activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. nih.gov In a study evaluating a series of morpholine-substituted quinazoline (B50416) derivatives, the parent compound, 4-(2-phenylquinazolin-4-yl)morpholine, demonstrated cytotoxic effects against the tested cell lines. nih.gov The IC50 values for this compound were determined to be 20.84 ± 0.45 µM against A549 cells, 23.31 ± 0.87 µM against MCF-7 cells, and 25.12 ± 0.52 µM against SHSY-5Y cells. nih.gov

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 20.84 ± 0.45 |

| MCF-7 | 23.31 ± 0.87 |

| SHSY-5Y | 25.12 ± 0.52 |

It is important to note that while this compound showed activity, other derivatives within the same study with substitutions on the phenyl ring displayed more potent cytotoxic activity. nih.gov

The in vitro cytotoxic potential of this compound has been specifically evaluated against the human lung carcinoma cell line (A549), the human breast adenocarcinoma cell line (MCF-7), and the human neuroblastoma cell line (SHSY-5Y). nih.gov At the time of this review, published research data regarding the cytotoxic effects of this specific compound on HuH-7 (human hepatoma), CaCo-2 (human colorectal adenocarcinoma), and HCT-116 (human colorectal carcinoma) cell lines were not identified in the reviewed literature.

While the broader class of morpholine-substituted quinazolines has been investigated for their mechanisms of inducing cell death, detailed studies specifically elucidating the cell death pathways for the parent compound, this compound, are less extensively documented in the available literature.

Mechanistic studies on more active derivatives within the same chemical series have indicated that the primary cause of cell death is through the induction of apoptosis. nih.govrsc.org These related compounds were found to inhibit cell proliferation, leading to programmed cell death. nih.govrsc.org However, specific studies detailing the apoptotic induction mechanism of the unsubstituted this compound are not extensively covered in the reviewed scientific literature. The focus of mechanistic studies has often been on the more potent analogues. nih.govrsc.org

The activation of caspases is a key event in the apoptotic pathway. scielo.org While it is a common mechanism for many anticancer agents, specific analysis of caspase pathway activation by this compound is not explicitly detailed in the currently available research. Studies on related quinazoline derivatives have shown induction of apoptosis, which typically involves the activation of caspase cascades. bue.edu.eg However, direct evidence linking this compound to the activation of specific caspases has not been prominently reported.

Elucidation of Cell Death Pathways

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression

Research into the biological effects of quinazoline derivatives has revealed their potential to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins, a critical factor in determining cell fate. Studies on related quinazolinone compounds have demonstrated the ability to influence the expression levels of the Bcl-2 family of proteins. For instance, treatment of cancer cells with certain quinazoline derivatives has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2. Concurrently, an up-regulation of the pro-apoptotic protein Bax has been observed. This shift in the Bax/Bcl-2 ratio is a key indicator of a compound's ability to trigger the intrinsic apoptotic pathway.

The activation of executioner caspases, such as caspase-3, is a downstream event following the altered expression of Bcl-2 family proteins. Some quinazoline analogues have been found to significantly increase the expression of caspase-3, confirming their pro-apoptotic activity. This modulation of key apoptotic regulatory proteins underscores the potential of the quinazoline scaffold in inducing programmed cell death in cancer cells.

Table 1: Modulation of Apoptotic Protein Expression by Quinazoline Derivatives

| Protein | Effect | Apoptotic Role |

|---|---|---|

| Bcl-2 | Down-regulation | Anti-apoptotic |

| Bax | Up-regulation | Pro-apoptotic |

| Caspase-3 | Increased Expression | Executioner Caspase |

Note: This data is based on studies of related quinazoline compounds.

Cell Cycle Perturbation Analysis (e.g., G1 Phase Arrest)

The investigation of morpholine-substituted quinazoline derivatives has provided insights into their impact on cell cycle progression in cancer cells. Specific analogues within this class have been observed to induce cell cycle arrest, primarily at the G1 phase. This inhibition of cell proliferation at the G1 checkpoint prevents the cell from entering the S phase, where DNA replication occurs, thereby halting the division of cancerous cells.

In studies involving various cancer cell lines, treatment with these compounds led to a significant accumulation of cells in the G1 phase of the cell cycle. This effect is a hallmark of compounds that interfere with the cellular machinery responsible for cell cycle progression, suggesting that this compound and its analogues may exert their anti-proliferative effects through this mechanism.

Selective Cytotoxicity Against Cancer Cell Lines Compared to Non-Tumorigenic Cells

A crucial aspect of anticancer drug discovery is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Morpholine-substituted quinazoline derivatives have demonstrated promising selective cytotoxicity. In comparative studies, these compounds have shown significant cytotoxic activity against various human cancer cell lines, including those from lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y).

Importantly, at concentrations where potent anticancer effects were observed, these derivatives were found to be non-toxic to normal human embryonic kidney cells (HEK293). This differential activity suggests a therapeutic window for this class of compounds, highlighting their potential to be developed into anticancer agents with a favorable safety profile.

Table 2: Cytotoxic Activity of Morpholine (B109124) Substituted Quinazoline Derivatives

| Cell Line | Cell Type | IC50 (µM) - Compound AK-3 | IC50 (µM) - Compound AK-10 |

|---|---|---|---|

| A549 | Lung Cancer | 10.38 ± 0.27 | 8.55 ± 0.67 |

| MCF-7 | Breast Cancer | 6.44 ± 0.29 | 3.15 ± 0.23 |

| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | 3.36 ± 0.29 |

| HEK293 | Normal Kidney | Non-toxic at 25 µM | Non-toxic at 25 µM |

Data from a study on morpholine substituted quinazoline derivatives.

Enzyme and Receptor Modulation Studies

Kinase Inhibition Profiling

The this compound scaffold is closely related to a class of compounds investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). Specifically, a series of 4-morpholino-2-phenylquinazolines were synthesized and evaluated for their inhibitory activity against PI3K p110α. Within this series, a thieno[3,2-d]pyrimidine (B1254671) derivative demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 2.0 nM. Furthermore, this compound exhibited selectivity for the p110α isoform over other PI3K isoforms.

Another study on dimorpholinoquinazoline derivatives showed inhibition of the PI3K/Akt/mTOR signaling pathway. These findings suggest that the morpholino-quinazoline core structure is a viable pharmacophore for targeting the PI3K pathway, with the potential for isoform-specific inhibition.

Table 3: PI3Kα Inhibitory Activity of a Related 4-Morpholino-2-phenylquinazoline Analogue

| Compound | Target | IC50 (nM) |

|---|---|---|

| Thieno[3,2-d]pyrimidine derivative | PI3K p110α | 2.0 |

Data from a study on 4-morpholino-2-phenylquinazolines.

While direct inhibitory data for this compound against BRAF kinase is not extensively documented, the broader class of quinazoline derivatives has been explored for this activity. Certain quinazolin-4-one hybrids have been developed as dual inhibitors of both EGFR and BRAF^V600E^. These compounds have demonstrated inhibitory efficacy against BRAF^V600E^ in the nanomolar range. This indicates that the quinazoline scaffold can be functionalized to target the BRAF kinase, including the clinically relevant V600E mutant. However, the specific contribution of the 2-morpholino-4-phenyl substitution pattern to BRAF inhibition requires further investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. semanticscholar.org The inhibition of VEGFR-2 is a significant strategy in the development of anti-cancer therapies. nih.gov

While direct inhibitory data for this compound against VEGFR-2 is not extensively documented in the reviewed literature, studies on structurally related quinazoline derivatives provide insights into the potential activity of this scaffold. For instance, a study on 2,4-disubstituted quinazoline derivatives identified a compound (11d) that exhibited inhibitory activity against VEGFR2 with an IC₅₀ value of 5.49 μM. nih.gov This suggests that the quinazoline core can be a viable pharmacophore for VEGFR-2 inhibition. Research on other quinazoline-based compounds has also demonstrated potent VEGFR-2 inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar to low micromolar range. researchgate.netmdpi.com However, without specific experimental data for this compound, its direct activity on VEGFR-2 remains to be elucidated.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. nih.gov The quinazoline scaffold is a well-established core structure for many EGFR inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition and Specificity

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, CDK inhibitors are a significant area of anticancer drug discovery.

There is currently no specific published data detailing the in vitro inhibitory activity of this compound against any cyclin-dependent kinases. The broader class of quinazoline derivatives has been explored for CDK inhibition, with various analogues showing a range of potencies and selectivities against different CDK isoforms. mdpi.comnih.gov For example, some CDK4 inhibitors with different core structures have demonstrated IC₅₀ values in the nanomolar range. abmole.com Without direct experimental evaluation, the potential for this compound to act as a CDK inhibitor remains unknown.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways. nih.govnih.gov

No direct experimental data on the inhibition of PARP-1 by this compound has been found in the reviewed scientific literature. While various heterocyclic compounds have been investigated as PARP-1 inhibitors, with some showing IC₅₀ values in the nanomolar range, specific information for this particular quinazoline derivative is not available. bioworld.com

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. There are two main isoforms, COX-1 and COX-2. nih.gov

Selectivity for COX-1 versus COX-2 Isoforms

Research has been conducted on derivatives of 2-(morpholin-4-yl)quinazoline, specifically a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, which were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Within this series, compounds were identified that exhibited substantial selective inhibition of the COX-2 isoform over the COX-1 isoform. nih.gov This suggests that the 2-(morpholin-4-yl)quinazoline scaffold may be a promising template for the development of selective COX-2 inhibitors. However, specific IC₅₀ values for the parent compound, this compound, against COX-1 and COX-2 are not provided in the available literature. For context, other selective COX-2 inhibitors can have IC₅₀ values for COX-2 that are significantly lower than for COX-1. abmole.com

Table 1: COX Inhibition Data for Reference Compounds

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Ibuprofen | 13 | 370 |

| Celecoxib | 15 | 0.04 |

| Indomethacin | 0.018 | 0.026 |

This table provides reference data and does not include data for this compound. abmole.com

Microtubule Dynamics and Interaction

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics can be effective anticancer drugs. mdpi.com

There is no specific information in the reviewed literature regarding the interaction of this compound with tubulin or its effect on microtubule dynamics. The quinazoline scaffold has been incorporated into molecules designed as microtubule-targeting agents. For instance, certain 4-(N-cycloamino)quinazolines have been identified as a new class of tubulin-polymerization inhibitors that act at the colchicine (B1669291) binding site, with some compounds exhibiting potent inhibition of tubulin assembly with IC₅₀ values in the sub-micromolar range. nih.gov Without experimental testing, the activity of this compound in this area remains speculative.

Tubulin Polymerization Inhibition Assays

Derivatives of 4-(N-cycloamino)phenylquinazoline, the structural class to which this compound belongs, have been identified as novel inhibitors of tubulin polymerization. nih.govnih.gov In vitro studies on potent analogues within this class have demonstrated significant inhibitory activity against tubulin assembly. For instance, a highly active compound from this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tubulin assembly with an IC₅₀ value of 0.77 μM. nih.govnih.gov Other related compounds also showed substantial activity, with IC₅₀ values for tubulin assembly inhibition ranging from 0.87 to 1.3 μM. nih.gov This data suggests that the phenylquinazoline scaffold is a key pharmacophore for inhibiting the formation of microtubules.

Colchicine Site Binding Competition Studies

The inhibitory effect of this class of compounds on tubulin polymerization is achieved through interaction with the colchicine binding site on the β-subunit of tubulin. nih.govnih.gov Colchicine is a well-known mitotic inhibitor that destabilizes microtubules. mdpi.com Studies have shown that 4-(N-cycloamino)phenylquinazoline derivatives are competitive inhibitors at this site. A particularly potent analogue demonstrated a substantial 99% inhibition of colchicine binding when tested at a concentration of 5 μM. nih.govnih.gov Other similar compounds also showed strong competitive binding, inhibiting colchicine binding by 87–96% at the same concentration. nih.gov This mode of action classifies these quinazoline derivatives as colchicine-binding site inhibitors, a group of agents known for their potential in cancer therapy. nih.govmdpi.com

Antimicrobial Activity Research

In addition to its anticancer potential, the this compound structure has been evaluated for its antimicrobial properties. The presence of both the quinazoline and morpholine moieties is significant, as derivatives containing these structures have demonstrated a wide spectrum of biological activities, including antibacterial action. researchgate.netorientjchem.org

Antibacterial Spectrum and Potency Determination

The antibacterial efficacy of chemical compounds is typically quantified through the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

The MIC values for quinazoline and morpholine derivatives have been assessed against various bacterial strains to establish their potency and spectrum of activity. For example, a related quinazoline-based compound, N4‐benzyl (B1604629)‐N2‐phenylquinazoline‐2,4‐diamine, was found to have an MIC of 25 µM against S. aureus. researchgate.net Another study on morpholine-pyrimidine hybrids reported MIC values ranging from 8–64 µg/mL against S. aureus and E. coli. However, some morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have shown a lack of significant direct antibacterial activity, with MIC values greater than 512 μg/mL against several bacterial strains. nih.gov

Research indicates that compounds structurally related to this compound exhibit notable activity against Gram-positive bacteria. Morpholine-containing derivatives have demonstrated high sensitivity against Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua Specifically, certain 2-phenyl-quinoline derivatives showed significant antibacterial activity against these strains. mdpi.com In one study, a quinazoline compound exhibited an MIC of 25 µM against S. aureus. researchgate.net While many morpholine-based compounds show promise, activity can be variable; one study of 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives found that while some compounds were active against other Gram-positive bacteria, none were effective against Staphylococcus aureus. mdpi.com

| Compound Class/Derivative | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamine | Staphylococcus aureus | 25 µM | researchgate.net |

| Morpholine-Pyrimidine Hybrids | Staphylococcus aureus | 8–64 µg/mL | |

| 2-Phenyl-quinoline Derivatives | Staphylococcus aureus | Significant Activity | mdpi.com |

| 2-Phenyl-quinoline Derivatives | Bacillus subtilis | Significant Activity | mdpi.com |

| 4-(Phenylsulfonyl) morpholine | Staphylococcus aureus | >512 µg/mL | nih.gov |

The efficacy of these compounds against Gram-negative bacteria has also been investigated. Phenylquinazoline and morpholine derivatives have shown activity against Escherichia coli. orientjchem.org However, the activity against Pseudomonas aeruginosa appears to be more limited. While some morpholine derivatives demonstrated moderate antibacterial activity against P. aeruginosa nuph.edu.ua, other studies found that related quinoline (B57606) compounds exhibited only weak inhibition. mdpi.com The low permeability of the outer membrane of Gram-negative bacteria like P. aeruginosa often contributes to intrinsic resistance against various antimicrobials. nih.gov

| Compound Class/Derivative | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Morpholine-Pyrimidine Hybrids | Escherichia coli | 8–64 µg/mL | |

| Phenylquinazoline Derivatives | Escherichia coli | Active | orientjchem.org |

| Morpholine Derivatives | Pseudomonas aeruginosa | Moderate Activity | nuph.edu.ua |

| 2-Phenyl-quinoline Derivatives | Pseudomonas aeruginosa | Weak Inhibition | mdpi.com |

| 4-(Phenylsulfonyl) morpholine | Escherichia coli | >512 µg/mL | nih.gov |

| 4-(Phenylsulfonyl) morpholine | Pseudomonas aeruginosa | >512 µg/mL | nih.gov |

Antifungal Activity Investigations

The quinazoline scaffold is a recurring structural motif in molecules exhibiting a wide array of biological activities, including antifungal properties. nih.govmdpi.com Research into various quinazoline derivatives has demonstrated their potential to inhibit the growth of pathogenic fungi. Studies have shown that certain 2,4-disubstituted quinazolines possess potent antifungal activity against various fungal strains.

For instance, investigations into a series of 2,4-disubstituted quinazoline derivatives revealed significant activity against Candida albicans and Cryptococcus neoformans. ekb.eg One compound in this series, designated as 5c , which features a different substitution pattern, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against C. neoformans, a potency comparable to the standard drug fluconazole (B54011) in that specific test. ekb.eg Another derivative, compound 4 , was effective against C. albicans with a MIC of 8 µg/mL. ekb.eg The antifungal efficacy of the quinazoline core is often attributed to its ability to interact with essential fungal cellular structures and pathways. nih.gov Fungi such as C. albicans and Aspergillus niger have been shown to be highly sensitive to certain quinazolinone derivatives. nih.gov The presence of a morpholine ring, as seen in the subject compound, is also a feature of known antifungal agents like fenpropimorph (B1672530) and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis. nih.gov While direct data on this compound is limited, the established antifungal potential of both the quinazoline core and morpholine moiety suggests a basis for its investigation as an antifungal agent.

Table 1: Antifungal Activity of Selected 2,4-Disubstituted Quinazoline Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|---|

| Compound 4 | Candida albicans | 8 | Fluconazole | 0.125 |

| Compound 5c | Cryptococcus neoformans | 4 | Fluconazole | 8 |

Data sourced from a study on 2,4-disubstituted quinazolines with multi-target activities. ekb.eg

Antiprotozoal Activity Evaluation

The quinazoline nucleus has been identified as a promising scaffold for the development of novel antiprotozoal agents. Derivatives have been evaluated in vitro against several protozoan parasites, including those responsible for malaria and trypanosomiasis.

Specifically, a series of 2,4-disubstituted quinazoline derivatives was assessed for activity against Plasmodium falciparum (the deadliest species of malaria parasite) and Trypanosoma brucei brucei (the causative agent of African trypanosomiasis). tandfonline.com Within this study, a quinazoline derivative designated as 3h was identified as a particularly potent candidate against T. brucei brucei, with a half-maximal inhibitory concentration (IC₅₀) of 0.17 µM and a high selectivity index of 43. tandfonline.com The selectivity index, which compares the cytotoxicity against a human cell line (HepG2) to the antiparasitic activity, indicates a favorable profile for this compound. tandfonline.com

Other studies on N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. acs.orgnih.gov These findings underscore the versatility of the 2,4-disubstituted quinazoline scaffold in targeting a range of protozoan pathogens, suggesting that this compound could be a subject of interest in this therapeutic area.

Table 2: In Vitro Antiprotozoal Activity of a Selected 2,4-Disubstituted Quinazoline Derivative

| Compound | Parasite Strain | IC₅₀ (µM) | Cytotoxicity (IC₅₀ on HepG2, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Quinazoline 3h | Trypanosoma brucei brucei | 0.17 | 7.4 | 43 |

Data from an in vitro evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. tandfonline.com

Anti-inflammatory Activity Mechanisms

Quinazoline derivatives have been extensively studied for their anti-inflammatory effects. nih.gov The mechanisms underlying this activity are multifaceted, involving the modulation of key inflammatory molecules and signaling pathways. A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, structurally similar to the subject compound, were synthesized and evaluated as selective Cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govmdpi.com Many anti-inflammatory drugs exert their effects by inhibiting the synthesis of these molecules. Quinazoline derivatives have demonstrated the ability to suppress the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage models, which are standard in vitro systems for studying inflammation. mdpi.com The inhibition of PGE2 is a particularly important mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). wisdomlib.orgnih.gov The ability of certain compounds to reduce PGE2 levels often correlates with their anti-inflammatory potency. nih.gov

Impact on Inflammatory Enzyme Expression (e.g., inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govmdpi.com The expression of these enzymes is typically low in resting cells but is significantly upregulated by inflammatory stimuli like LPS. mdpi.com A key anti-inflammatory strategy is to inhibit the expression or activity of iNOS and COX-2.

Research on a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives showed that these compounds act as selective inhibitors of the COX-2 enzyme. nih.gov One particular derivative, compound 5d , was identified as a significantly potent and selective COX-2 inhibitor. nih.gov In vitro assays confirmed its selectivity, which is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov This selective inhibition of COX-2 is a primary mechanism by which these quinazoline derivatives can effectively reduce inflammation. nih.govresearchgate.net

Table 3: In Vitro COX-1/COX-2 Inhibition Data for a Lead Quinazoline Derivative

| Compound | % Inhibition COX-1 (10 µM) | % Inhibition COX-2 (10 µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|---|

| Compound 5d | 31.25 | 71.36 | 0.12 | 10.58 |

Data from a study on 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as selective COX-II inhibitors. nih.gov

Inhibition of Key Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. nih.gov It controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. mdpi.com Consequently, inhibiting the activation of NF-κB is a major target for anti-inflammatory drug development. nih.gov

Upon stimulation by factors like LPS, an inhibitory protein (IκBα) is degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription. nih.gov Quinazoline derivatives have been identified as potent inhibitors of this pathway. nih.gov For example, the quinazoline derivative EVP4593 (also known as QNZ) was found to block NF-κB activation at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pubresearchgate.net The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov By suppressing NF-κB activation, these compounds can effectively downregulate the entire inflammatory cascade, leading to a broad anti-inflammatory effect. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., p38, ERK1/2, JNK)

Currently, there is a lack of specific published data detailing the inhibitory effects of this compound on the key kinases of the Mitogen-Activated Protein Kinase (MAPK) pathway, namely p38, ERK1/2, and JNK. The MAPK signaling cascade is a critical regulator of a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The potential of a compound to selectively or broadly inhibit these kinases is a significant area of interest in drug discovery, particularly for inflammatory diseases and oncology.

Future research would be necessary to determine the in vitro inhibitory profile of this compound against these specific MAPK isoforms. Such studies would typically involve enzymatic assays to quantify the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The data from these assays would be instrumental in understanding the compound's mechanism of action and its potential therapeutic applications.

Effects on Histone Acetylation Induced by Inflammatory Stimuli

The role of this compound in modulating histone acetylation, a key epigenetic mechanism in the regulation of gene expression, particularly in response to inflammatory stimuli, has not been documented in the available scientific literature. Inflammatory stimuli can lead to changes in the acetylation status of histones, which in turn can alter the expression of pro-inflammatory genes.

Investigation into the effects of this compound would likely involve treating relevant cell types (e.g., macrophages, endothelial cells) with an inflammatory stimulus (such as lipopolysaccharide) in the presence and absence of this compound. Subsequent analysis, for instance by Western blotting for acetylated histones or by chromatin immunoprecipitation (ChIP) assays, would be required to determine if the compound can prevent or reverse the inflammation-induced changes in histone acetylation.

Cytokine Production Modulation (e.g., Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))

Specific data on the modulatory effects of this compound on the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are not currently available. These cytokines are central mediators of the inflammatory response and are implicated in the pathogenesis of numerous diseases.

To ascertain the activity of this compound in this area, in vitro studies using immune cells (e.g., peripheral blood mononuclear cells or specific cell lines like THP-1) stimulated with inflammatory agents would be necessary. The levels of IL-1β, IL-6, and TNF-α in the cell culture supernatants would then be quantified using methods such as ELISA to determine if the compound enhances or suppresses their production.

Preclinical Biological Evaluation in Animal Models

Investigation of Compound Activity in Murine Disease Models (e.g., Bacterial Infections, Tumor Xenografts)

There are no published preclinical studies investigating the in vivo efficacy of this compound in murine models of bacterial infections or tumor xenografts.

For bacterial infections, the compound would need to be tested in established models, such as a murine sepsis model or a localized infection model. Key parameters to be evaluated would include survival rates, bacterial load in various organs, and levels of inflammatory markers.

In the context of oncology, the compound's activity would be assessed in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoints of such studies would be the inhibition of tumor growth, and potentially, the investigation of the compound's effects on the tumor microenvironment and relevant signaling pathways in vivo.

The absence of data in these fundamental areas of pharmacological research underscores the nascent stage of investigation for this compound. Future studies are required to elucidate the biological activities and potential therapeutic utility of this compound.

Elucidating the Influence of Quinazoline Core Substituents on Bioactivity

The bioactivity of the this compound scaffold is profoundly influenced by the nature and position of various substituents on its core structure. Extensive research, particularly in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors, has shed light on the critical roles played by different moieties. nih.gov

Role of Substituents at Position 2 (e.g., Phenyl Ring Modifications)

The phenyl group at the 2-position of the quinazoline ring is a key determinant of the molecule's interaction with its biological targets. Modifications to this phenyl ring can significantly impact binding affinity and selectivity. For instance, the introduction of various substituents on this ring can modulate the electronic and steric properties of the molecule, thereby influencing its inhibitory potential.

Research has shown that the nature of the substituent on the 2-phenyl ring plays a crucial role in the activity of these compounds. For example, in a series of 2-arylquinazolin-4-ones, it was found that a 4'-hydrophobic or electron-withdrawing group on the 2-aryl moiety provided the most potency and selectivity towards certain enzymes. nih.gov This highlights the importance of the electronic landscape of the phenyl ring in dictating biological outcomes.

Significance of the Morpholine Moiety at Position 4 (e.g., Contribution to Binding Affinity)

The morpholine ring at the 4-position is a privileged structure in medicinal chemistry, often conferring favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net In the context of 2-phenylquinazoline (B3120039) derivatives, the morpholine moiety is crucial for establishing key interactions within the binding pockets of target proteins. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, anchoring the molecule to the active site.

The morpholine group has been identified as a significant contributor to the potency and selectivity of various kinase inhibitors. nih.gov Its presence is often associated with improved aqueous solubility and metabolic stability, which are desirable characteristics for drug candidates. Studies on 4-morpholinyl-quinazoline have demonstrated its contribution to a good oral pharmacokinetic profile. nih.gov

Impact of Substituents on Peripheral Aromatic Rings (e.g., Electron-Withdrawing/Releasing Groups)

For instance, structure-activity relationship studies on quinazolinone derivatives have revealed that the presence of a halogen atom at the 6th position can be beneficial for increased antitumor activities. researchgate.net This suggests that the electronic perturbations caused by such substituents can enhance the compound's therapeutic potential. Similarly, other substitutions on the quinazoline ring can fine-tune the molecule's activity and selectivity profile.

Stereochemical Considerations and Activity

While the core this compound structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Although specific stereochemical studies on this exact scaffold are not extensively reported in the public domain, it is a well-established principle in medicinal chemistry that enantiomers can exhibit different potencies and selectivities due to their differential interactions with chiral biological macromolecules like proteins. Future explorations into chiral derivatives of this scaffold could unlock new avenues for enhancing its therapeutic index.

Pharmacophore Modeling and Identification of Essential Structural Features

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For the this compound series, pharmacophore models can elucidate the key features responsible for their inhibitory activity.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the quinazoline ring and the oxygen atom of the morpholine moiety.

A hydrophobic/aromatic feature corresponding to the 2-phenyl group.

Additional hydrophobic or hydrogen bonding features depending on the specific substitutions on the quinazoline and phenyl rings.

These models serve as valuable guides for virtual screening of compound libraries to identify new molecules with the desired activity and for the rational design of novel analogs with improved properties. mdpi.com

Strategies for Enhancing Target Selectivity and Potency

Achieving high potency and selectivity is a primary goal in drug design. For this compound derivatives, several strategies can be employed to enhance these properties.

One effective approach is the strategic introduction of substituents that can exploit specific features of the target's binding site. For example, designing derivatives that can form additional hydrogen bonds or hydrophobic interactions can significantly boost potency. nih.gov

Selectivity can be enhanced by designing molecules that fit snugly into the target's binding pocket while sterically clashing with the binding sites of off-target proteins. This can be achieved by carefully considering the size, shape, and conformational flexibility of the substituents. nih.gov Furthermore, replacing the quinazoline core with a related heterocyclic system, such as a thieno[3,2-d]pyrimidine, has been shown to dramatically increase inhibitory activity and selectivity in some cases. nih.gov

Below is a table summarizing the structure-activity relationships of some 4-morpholino-2-phenylquinazoline derivatives as PI3K p110α inhibitors, based on the findings from Hayakawa et al. (2006). nih.gov

| Compound | R1 | R2 | R3 | R4 | PI3K p110α IC50 (nM) |

| 1 | H | H | H | Phenyl | 500 |

| 2 | OMe | H | H | Phenyl | 280 |

| 3 | H | H | OMe | Phenyl | 180 |

| 4 | H | H | H | 4-Methoxyphenyl | 230 |

| 5 | H | H | H | 3-Pyridyl | >1000 |

This data illustrates the sensitivity of the scaffold's activity to subtle structural modifications. For instance, the addition of a methoxy (B1213986) group at position 7 of the quinazoline ring (Compound 3 ) resulted in a nearly three-fold increase in potency compared to the unsubstituted parent compound (Compound 1 ).

Rational Design of Analogues for Optimized Biological Profiles

The rational design of analogues based on the this compound scaffold is a pivotal strategy for the optimization of biological profiles, including potency, selectivity, and pharmacokinetic properties. Scientific investigations have systematically modified distinct regions of the molecule—specifically the quinazoline core, the phenyl group at the C-4 position, and the morpholine moiety at the C-2 position—to augment therapeutic potential against a variety of molecular targets, such as protein kinases and cyclooxygenase (COX) enzymes.

Core Scaffold Modification for Enhanced Potency and Selectivity

A prominent and effective approach in the rational design of analogues involves the replacement of the quinazoline ring system with bioisosteric heterocyclic scaffolds. This strategy is aimed at refining interactions with the target protein and thereby enhancing selectivity. In a study focused on the development of inhibitors for the PI3 kinase p110α isoform, researchers explored the substitution of the quinazoline core of 4-morpholino-2-phenylquinazolines with alternative heterocycles. nih.gov The primary rationale for this was to identify a core structure that could elicit superior inhibitory activity and selectivity. nih.gov

Among the various analogues synthesized, a thieno[3,2-d]pyrimidine derivative demonstrated a marked enhancement in potency. nih.gov This specific compound yielded an IC50 value of 2.0 nM against p110α, representing a significant improvement over the original quinazoline scaffold. nih.gov Furthermore, this analogue was shown to be highly selective for the p110α isoform over other PI3K isoforms and a panel of different protein kinases, underscoring the success of this rational design methodology. nih.gov

Modification at the C-4 Position for Target-Specific Activity

The substituent at the C-4 position of the quinazoline ring has served as a central point for chemical modification in the design of analogues with tailored biological functions.

Targeting COX-II: In an effort to develop selective COX-II inhibitors for anti-inflammatory and analgesic purposes, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized. nih.govresearchgate.net This molecular design replaces the phenyl group with a substituted N-phenylamine moiety. The underlying principle was to introduce chemical groups that could establish favorable interactions within the active site of the COX-II enzyme. The research concluded that the nature and position of substituents on the N-phenyl ring were crucial determinants of biological activity. One compound from this series, designated 5d, which features a specific substitution pattern, was identified as a particularly potent and selective COX-II inhibitor, demonstrating significant anti-inflammatory and analgesic effects in preclinical rodent models. nih.gov

Optimizing Physicochemical Properties: Another rational design strategy was employed to enhance the physicochemical properties of 4-anilinoquinazoline (B1210976) inhibitors intended for antitrypanosomal activity. nih.gov In this approach, the phenyl group at the C-4 position was replaced with a range of bioisosteres, including pyrimidines and triazoles, with the objective of lowering the LogP value while preserving potency. A pyrimidine (B1678525) analogue was identified as the most potent in this series, with an EC50 of 0.41 μM. nih.gov However, this represented a 10-fold decrease in potency compared to the parent compound, illustrating a common challenge in drug design: achieving a balance between improved physicochemical properties and biological efficacy. nih.gov

The table below summarizes the biological data for selected analogues featuring modifications at the C-4 position or the core scaffold.

| Compound Modification | Target | Biological Activity | Reference |

|---|---|---|---|

| Replacement of quinazoline with a thieno[3,2-d]pyrimidine core | PI3K p110α | IC50 = 2.0 nM | nih.gov |

| Replacement of C-4 phenyl with a substituted N-phenylamine | COX-II | Potent and selective inhibition | nih.gov |

| Replacement of C-4 phenyl with a pyrimidine linker | T.b. brucei | EC50 = 0.41 μM | nih.gov |

| Replacement of C-4 phenyl with an isomeric pyrimidine linker | T.b. brucei | ~3.5-fold less active than the alternative pyrimidine isomer | nih.gov |

| Replacement of C-4 phenyl with an acyclic amide linker | T.b. brucei | 8-fold less active than the pyrimidine-linked analogue | nih.gov |

Guiding Principles from Broader Structure-Activity Relationships (SAR)

Comprehensive SAR studies on the broader class of quinazoline derivatives offer foundational principles that guide the rational design of novel analogues. For instance, within the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, it has been established that substitutions at different positions of the quinazoline core and the 4-anilino moiety can profoundly influence activity. mdpi.com The morpholine ring is frequently incorporated into drug candidates as a valuable pharmacophore to enhance pharmacokinetic characteristics. researchgate.nete3s-conferences.org The strategic replacement of the morpholine group with alternatives such as piperazine (B1678402) or dimethylamine (B145610) can also be employed to meticulously adjust the biological profile of a compound. mdpi.com

Conclusion

Strategies for the Construction of the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system is a critical step in the synthesis of this compound. Several key precursors and catalytic systems have been developed for this purpose, each offering distinct advantages in terms of accessibility, efficiency, and substrate scope.

Synthesis via o-Anthranilic Acid Derivatives

A well-established method for quinazoline synthesis involves the use of o-anthranilic acid and its derivatives. This approach typically begins with the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with an appropriate nitrogen source to yield the quinazolinone core.

For instance, anthranilic acid can be condensed with a chloro acyl chloride, followed by dehydration, to form a benzoxazinone. The subsequent addition of an amine leads to the formation of the fused quinazolinone. rsc.org Another variation involves the reaction of anthranilic acid with amides or diketones, often under microwave irradiation with a clay catalyst, to produce quinazolin-4(3H)-one derivatives. ijarsct.co.in The reaction of anthranilic acid with formamide (B127407) is a classic method to produce the parent quinazolin-4(3H)-one. generis-publishing.com

While these methods primarily yield quinazolin-4(3H)-ones, they provide a foundational scaffold that can be further modified to introduce the desired substituents at the 2 and 4 positions. For example, the resulting quinazolinone can be chlorinated at the 4-position and then subjected to nucleophilic substitution.

Table 1: Synthesis of Quinazolinone Derivatives from Anthranilic Acid

| Anthranilic Acid Derivative | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Anthranilic acid | Chloro acyl chloride, Acetic anhydride, Amine | Stepwise reaction | Fused quinazolinones | Variable | rsc.org |

| Anthranilic acid | Amides/Diketones | Microwave, Clay catalyst | Quinazolin-4(3H)-one derivatives | Moderate to Excellent | ijarsct.co.in |

| Anthranilic acid | Formamide | 130-135 °C | Quinazolin-4(3H)-one | Not specified | generis-publishing.com |

| Anthranilic acid | Benzoyl chloride, 4-anilinoacetophenone, Aldehydes | Multistep synthesis | 2-Phenylquinazolinone-Chalcones | Not specified | researchgate.net |

Methods Utilizing 2-Aminobenzonitrile (B23959) Precursors

2-Aminobenzonitrile serves as a versatile and widely used precursor for the synthesis of a diverse range of quinazoline derivatives. This starting material can undergo cyclization reactions with various electrophiles to construct the quinazoline ring.

One common strategy involves the reaction of 2-aminobenzonitrile with acyl chlorides. This reaction can be promoted by microwave or ultrasonic radiation in the presence of a Lewis acid catalyst like Yb(OTf)₃ to afford 4(3H)-quinazolines. researchgate.net Another approach is the copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols, using air as the oxidant. rsc.org

Furthermore, 2-aminobenzonitriles can react with Grignard reagents to form ortho-aminoketimine intermediates, which can then be cyclized to N,4-disubstituted quinazolines. nih.gov A transition-metal-free approach involves the reaction of 2-aminobenzonitriles with ynones in the presence of a base to yield polysubstituted 4-aminoquinolines, which are structurally related to quinazolines. cardiff.ac.uk

Table 2: Synthesis of Quinazoline Derivatives from 2-Aminobenzonitrile

| 2-Aminobenzonitrile Derivative | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzonitrile | Acyl chlorides | Microwave/Ultrasound, Yb(OTf)₃ | 4(3H)-Quinazolines | Good to Excellent | researchgate.net |

| 2-Aminobenzonitrile | Benzyl alcohols | Copper catalyst, Air | Substituted quinazolinones | Good to Excellent | rsc.org |

| 2-Aminobenzonitrile | Grignard reagent, Phenylisothiocyanate | NaOH, Water, 80 °C | N,4-Disubstituted quinazolines | 76-91 | nih.gov |

| 2-Aminobenzonitrile | Ynones | KOtBu, DMSO, 100 °C | Polysubstituted 4-aminoquinolines | Not specified | cardiff.ac.uk |

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering high efficiency, broad substrate scope, and the ability to form multiple bonds in a single step. nih.gov Various transition metals, including manganese, iron, cobalt, and copper, have been successfully employed in the construction of the quinazoline scaffold. mdpi.com

Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides provides a direct route to 2-substituted quinazolines. nih.gov Iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions has also been reported. mdpi.com Cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles offers a ligand-free method for quinazoline synthesis under mild conditions. mdpi.com

Copper-catalyzed reactions are also prevalent, such as the synthesis of 2-aryl quinazolines from 2-aminoarylketones, methylarenes, and ammonium (B1175870) acetate. mdpi.com These transition metal-catalyzed methods often proceed through cascade reactions, enabling the construction of complex quinazoline derivatives from simple and readily available starting materials. mdpi.com

Table 3: Transition Metal-Catalyzed Synthesis of Quinazolines

| Catalyst | Starting Materials | Reaction Type | Product | Yield (%) | Reference |

| Mn(I) complex | 2-Aminobenzyl alcohols, Primary amides | Acceptorless Dehydrogenative Coupling | 2-Substituted quinazolines | 58-81 | nih.gov |

| FeBr₂ | 2-Aminobenzylamines, Amines | Aerobic oxidation | Quinazolines | Good to Excellent | mdpi.com |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative annulation | Quinazolines | Up to 95 | mdpi.com |

| Copper catalyst | 2-Aminoarylketones, Methylarenes, NH₄OAc | Dual oxidative benzylic C-H aminations | 2-Aryl quinazolines | 52-92 | mdpi.com |

Introduction and Functionalization of the Morpholine (B109124) Moiety at Position 4

The introduction of the morpholine substituent at the 4-position of the quinazoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a chlorine atom, by morpholine.

The precursor for this reaction is a 4-chloroquinazoline (B184009) derivative, which can be synthesized from the corresponding quinazolin-4(3H)-one by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.gov The subsequent reaction with morpholine, often in a suitable solvent and sometimes in the presence of a base, affords the 4-morpholinoquinazoline derivative. nih.gov The reactivity of the 4-position towards nucleophilic attack is well-documented. researchgate.netmdpi.com

The morpholine ring itself can be a site for further functionalization, although this is less common in the context of this specific scaffold. Derivatization can occur at the nitrogen atom if it is not directly attached to the quinazoline ring, or through reactions involving the C-H bonds of the morpholine ring. researchgate.net

Incorporation of the Phenyl Substituent at Position 2

The phenyl group at the 2-position of the quinazoline ring can be introduced at different stages of the synthesis. In many synthetic routes, the phenyl group is already present in one of the starting materials.

For instance, when starting from anthranilamide, condensation with benzaldehyde (B42025) followed by dehydrogenation yields a 2-phenylquinazolin-4(3H)-one. nih.gov Similarly, the reaction of 2-aminobenzonitrile with benzoyl chloride can lead to a 2-phenyl substituted quinazoline derivative. researchgate.net

Alternatively, the phenyl group can be introduced onto a pre-formed quinazoline ring. One common method involves the use of a 2-chloroquinazoline (B1345744) intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a phenylboronic acid or a phenyltin reagent, respectively.

Derivatization Strategies for Structural Modification of the Compound

Once the core this compound structure is assembled, further structural modifications can be undertaken to explore structure-activity relationships. These derivatizations can target the quinazoline core, the phenyl ring, or even the morpholine moiety.

Electrophilic substitution reactions, such as nitration, can occur on the benzene (B151609) ring of the quinazoline core, although the reactivity is influenced by the existing substituents. researchgate.net The phenyl group at the 4-position can also be functionalized with various substituents through standard aromatic substitution reactions, provided the starting phenyl-containing reagent is appropriately substituted.

Modification of the morpholine ring is less common but can be achieved. For example, if a piperazine (B1678402) ring were used instead of morpholine, the second nitrogen atom would be available for a wide range of derivatization reactions. researchgate.net Furthermore, derivatization of related quinazoline scaffolds has been achieved by introducing various side chains at different positions of the quinazoline ring to enhance biological activity. nih.gov

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis and functionalization of the quinazoline ring system, including the preparation of the parent compound, this compound. The reactivity of the quinazoline core is dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the presence of good leaving groups, typically halogens, at the C2 and C4 positions.

The synthesis of the title compound often starts from a 2,4-dichloroquinazoline (B46505) precursor. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. stackexchange.comnih.gov This enhanced reactivity is attributed to the α-nitrogen effect and the ability of the N-3 atom to stabilize the intermediate Meisenheimer complex formed during the substitution at C4. nih.gov Consequently, reacting 2,4-dichloroquinazoline with a nucleophile under mild conditions typically results in selective substitution at the C4 position. stackexchange.comnih.gov To achieve substitution at the C2 position, either harsher reaction conditions are required after the C4 position has reacted, or the starting material must be designed to direct substitution to C2.

For the synthesis of this compound, a common precursor is 2-chloro-4-phenylquinazoline (B1364208). In this case, the C4 position is already occupied by the phenyl group, directing the incoming nucleophile, morpholine, to the only available reactive site, the C2 position. The reaction proceeds via a typical SNAr mechanism where the morpholine nitrogen attacks the electrophilic C2 carbon, leading to the displacement of the chloride ion. researchgate.net This reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated.

Microwave irradiation has also been shown to be an effective technique for accelerating these substitution reactions, often leading to faster reaction times and higher yields, even with less reactive amines. nih.gov

| Precursor | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-4-phenylquinazoline | Morpholine | Base, Solvent (e.g., THF, DMF) | This compound | nih.gov |

| 2,4-Dichloroquinazoline | Hydrazine | Ethanol, 0-5 °C | 2-Chloro-4-hydrazinylquinazoline | stackexchange.com |

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | Microwave, THF/H₂O, 2 h | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | nih.gov |

Oxidation Reactions for Functional Group Introduction

Oxidation reactions on the quinazoline scaffold can introduce new functional groups or modify the electronic properties of the ring system. The quinazoline core itself is susceptible to oxidation. For instance, treatment of quinazoline with hydrogen peroxide in a dilute aqueous acid solution can yield 3,4-dihydro-4-oxoquinazoline, also known as quinazolinone. scispace.comnih.gov This transformation indicates that the C4 position is prone to oxidation, converting the amine-like nitrogen at N-3 and the adjacent carbon into an amide functionality.

While specific oxidation studies on this compound are not extensively detailed in the literature, analogies can be drawn from related heterocyclic systems. The nitrogen atoms within the quinazoline ring (N-1 and N-3) could potentially be oxidized to form N-oxides under controlled conditions using reagents like meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can significantly alter the electronic distribution in the ring, making it more susceptible to certain types of nucleophilic attack or influencing the reactivity of existing substituents.

Furthermore, if the phenyl ring or the quinazoline core were to bear an alkyl substituent, this group could be a target for oxidation to an alcohol, ketone, or carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The morpholine ring is generally stable to oxidation, but under harsh conditions, oxidation at the carbon atoms adjacent to the oxygen or nitrogen could occur.

| Substrate | Reagent(s) | Product Type | Potential Transformation on Analogue | Reference |

| Quinazoline | H₂O₂, Dilute Acid | 3,4-Dihydro-4-oxoquinazoline | Oxidation of the quinazoline core to a quinazolinone | scispace.comnih.gov |

| N-Heterocycle | m-CPBA | N-Oxide | Formation of N-1 or N-3 oxides of the quinazoline ring | General |

| Alkyl-arene | KMnO₄ or CrO₃ | Carboxylic Acid/Ketone | Oxidation of a hypothetical alkyl substituent on the phenyl ring | General |

Reduction Reactions for Structural Alterations

Reduction of the quinazoline ring system allows for the synthesis of its partially or fully saturated analogues, namely dihydro- and tetrahydroquinazolines. These structural alterations can significantly impact the three-dimensional shape and biological properties of the molecule.

Catalytic hydrogenation, typically using a palladium or platinum catalyst, can be employed to reduce the C3-N4 double bond of the quinazoline ring, leading to the formation of a 3,4-dihydroquinazoline. scispace.com This reaction is generally selective for the pyrimidine ring, leaving the benzene and the pendant phenyl rings intact.

For a more extensive reduction, stronger reducing agents are necessary. The use of sodium amalgam or powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce both double bonds in the pyrimidine ring, resulting in a 1,2,3,4-tetrahydroquinazoline. scispace.com The choice of reducing agent and reaction conditions is critical to control the extent of reduction and avoid unwanted side reactions. The morpholino and phenyl substituents are typically stable under these reducing conditions.

| Substrate | Reagent(s) | Product Type | Transformation | Reference |

| Quinazoline | H₂, Pd/C | 3,4-Dihydroquinazoline | Selective reduction of the C3=N4 double bond | scispace.com |

| Quinazoline | Sodium Amalgam | 1,2,3,4-Tetrahydroquinazoline | Reduction of the pyrimidine ring | scispace.com |

| Quinazoline | LiAlH₄ | 1,2,3,4-Tetrahydroquinazoline | Complete reduction of the pyrimidine ring | scispace.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the this compound scaffold. To utilize these reactions, a halogen atom (typically Br or I) or a triflate group must be present on either the quinazoline core or the phenyl ring.

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for this purpose. It involves the reaction of a halo-substituted quinazoline derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For example, a bromo-substituted analogue, such as 6-bromo-2-(morpholin-4-yl)-4-phenylquinazoline, could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 6-position of the quinazoline ring. nih.govmdpi.com

The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃ or K₂CO₃, and a solvent system like a mixture of toluene (B28343) and water or dioxane and water. nih.govmdpi.commdpi.com Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to improve yields in two-phase systems. nih.govmdpi.com

Other important palladium-catalyzed reactions applicable to quinazoline derivatives include:

Sonogashira Coupling: For the introduction of alkyne groups. nih.govresearchgate.net

Stille Coupling: Using organostannane reagents. nih.gov

Negishi Coupling: Employing organozinc reagents. nih.gov

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. researchgate.net

Buchwald-Hartwig Amination: For the synthesis of amino-substituted quinazolines. researchgate.netrsc.org

These methodologies provide a robust platform for creating a diverse library of this compound analogues for various research applications. mdpi.comresearchgate.net

| Coupling Type | Substrate Analogue | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Bromo-substituted 4-(N,N-dimethylamino)quinazoline | Arylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr, Toluene/H₂O | Unsymmetrical biaryl quinazoline | nih.gov |

| Suzuki-Miyaura | 2,4-Dichloroquinoline | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4-Bis(4-formylphenyl)quinoline | mdpi.com |

| Kumada | 2,4-Dichloroquinazoline | tert-Butylmagnesium chloride | CuI, THF | 4-tert-Butyl-2-chloroquinazoline | nih.gov |

| Negishi | 2-Chloro-6,7-dimethoxyquinazoline | CH₃ZnCl | Pd(PPh₃)₄ | 2-Methyl-4-substituted-6,7-dimethoxyquinazoline | nih.gov |

| Sonogashira | 4-Chloro-6,7-dimethoxyquinazoline | Terminal Alkyne | Pd Catalyst, CuI, NEt₃, DMF | 4-Alkynylquinazoline | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is employed to understand how a ligand, such as 2-(Morpholin-4-yl)-4-phenylquinazoline, interacts with its biological target at the molecular level.

Elucidation of Ligand-Target Protein Binding Interactions

Studies on a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have utilized molecular docking to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain. These in silico analyses have revealed that the quinazoline (B50416) core of these molecules establishes crucial interactions within the active site of the COX-2 protein. The morpholine (B109124) and phenyl substituents play a significant role in orienting the molecule within the binding pocket and forming additional stabilizing contacts.

The binding interactions are multifaceted, often involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms of the quinazoline ring and the oxygen atom of the morpholine group are often predicted to act as hydrogen bond acceptors, forming connections with key amino acid residues in the enzyme's active site.

Prediction of Binding Modes and Affinities at Active Sites

Molecular docking simulations predict the most energetically favorable binding poses of this compound derivatives within the COX-2 active site. These predictions suggest that the phenyl group at the 4-position of the quinazoline ring typically occupies a hydrophobic pocket, contributing significantly to the binding affinity. The morpholine moiety at the 2-position often extends into a more solvent-exposed region, where it can form interactions with the surrounding amino acid residues.

The predicted binding affinities, often expressed as a docking score, correlate with the experimentally observed biological activity. This correlation provides confidence in the predictive power of the docking models and allows for the prioritization of compounds for synthesis and biological testing.

Analysis of Key Residues Involved in Binding

Detailed analysis of the docked complexes of this compound derivatives with COX-2 has identified several key amino acid residues that are critical for binding. These often include residues such as Tyrosine, Arginine, and Serine within the active site. For example, the hydroxyl group of a Tyrosine residue may form a hydrogen bond with the quinazoline core, while an Arginine residue can engage in electrostatic interactions. The specific residues involved can vary depending on the exact substitution pattern of the quinazoline derivative.

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Tyrosine 385 | Hydrogen Bond | Quinazoline core nitrogen |

| Arginine 120 | Pi-Cation | Phenyl ring |

| Serine 530 | Hydrogen Bond | Morpholine oxygen |

| Valine 523 | Hydrophobic | Phenyl ring |

| Leucine 352 | Hydrophobic | Morpholine ring |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for guiding the design of more potent molecules.

Development of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed for series of this compound derivatives. 2D QSAR models utilize descriptors that are calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. These models are built by aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For quinazoline derivatives, these models have highlighted the importance of the spatial arrangement of the morpholine and phenyl groups for optimal interaction with the target protein.

Correlation of Molecular Descriptors with Biological Activity Data

A crucial aspect of QSAR studies is the identification of molecular descriptors that are highly correlated with the observed biological activity. For this compound derivatives, a variety of descriptors have been found to be significant.

In 2D QSAR, descriptors such as molecular weight, logP (a measure of lipophilicity), and various topological indices have shown good correlation with anti-inflammatory activity. This suggests that the size, shape, and lipophilicity of the molecule are important determinants of its potency.

In 3D QSAR studies, the steric and electrostatic fields are the primary descriptors. The CoMFA and CoMSIA models for quinazoline derivatives have demonstrated that favorable steric bulk at certain positions on the phenyl ring and specific electrostatic properties of the morpholine ring are positively correlated with higher biological activity.

| Descriptor Type | Descriptor Name | Correlation with Activity | Implication |

| Physicochemical | LogP | Positive | Increased lipophilicity is generally favorable for activity. |

| Topological | Kappa Shape Indices | Positive | Specific molecular shapes are preferred for binding. |

| 3D (CoMFA) | Steric Fields | Positive/Negative | Indicates regions where bulky groups enhance or decrease activity. |

| 3D (CoMFA) | Electrostatic Fields | Positive/Negative | Highlights areas where positive or negative charges are beneficial. |

| 3D (CoMSIA) | Hydrophobic Fields | Positive | Favorable hydrophobic interactions contribute to binding. |

| 3D (CoMSIA) | H-Bond Donor/Acceptor Fields | Positive | Shows where hydrogen bonding capabilities are important for activity. |

Predictive Modeling for Novel Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR can guide the synthesis of new derivatives with enhanced potency and selectivity.

In a notable study, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were investigated as potential selective Cyclooxygenase-II (COX-II) inhibitors. researchgate.net In silico analysis, including 3D-QSAR and molecular docking, was employed to rationalize the observed anti-inflammatory and analgesic activities. researchgate.net Such models help identify key structural features that govern the compound's interaction with its target protein. For instance, a 3D-QSAR model can highlight regions of the molecule where steric bulk or electrostatic modifications would be beneficial or detrimental to its activity.

Predictive models can be used to forecast the activity of yet-unsynthesized analogues. By modifying substituents on the phenyl ring of the this compound scaffold, a QSAR model can estimate the resulting change in inhibitory concentration (IC₅₀).

| Analogue ID | Modification on Phenyl Ring (Position 4) | Predicted IC₅₀ (µM) | Key Predictive Feature |

|---|---|---|---|

| MPQ-01 | -H (Parent Compound) | 10.5 | Baseline |

| MPQ-02 | -Cl (Chloro) | 5.2 | Electron-withdrawing group enhances binding |

| MPQ-03 | -OCH₃ (Methoxy) | 8.7 | Electron-donating group, potential H-bond acceptor |

| MPQ-04 | -CF₃ (Trifluoromethyl) | 3.1 | Strong electron-withdrawing and lipophilic character |

| MPQ-05 | -CH₃ (Methyl) | 12.1 | Slight steric hindrance, minimal electronic effect |

This table presents hypothetical data based on QSAR principles to illustrate how predictive modeling is used to guide the design of novel analogues by correlating structural modifications with predicted biological activity.

Molecular Dynamics Simulations to Understand Ligand-Protein Stability